

MI-1904: A Potent Matriptase/TMPRSS2 Inhibitor with Antiviral Activity

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Compound of Interest

Compound Name: MI-1904

Cat. No.: B15565730

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A comprehensive analysis of the 3-amidinophenylalanine-derived inhibitor, **MI-1904**, reveals its potent and selective inhibitory activity against the type II transmembrane serine proteases (TTSPs), matriptase and TMPRSS2. These proteases are crucial for the activation of various viruses, including influenza A. This guide provides a comparative overview of **MI-1904**'s performance, supported by experimental data, to inform researchers and drug development professionals.

Executive Summary

MI-1904 demonstrates significant inhibitory potency against matriptase and TMPRSS2, key host proteases hijacked by viruses like influenza for cellular entry. This compound is part of a series of 3-amidinophenylalanine derivatives designed for improved selectivity against related serine proteases, such as thrombin and Factor Xa, which are critical components of the blood coagulation cascade. Off-target inhibition of these proteases is a significant concern in drug development. This guide presents a detailed comparison of **MI-1904** with its analogs, highlighting its specificity and antiviral efficacy.

Performance Comparison of MI-1904 and Related Inhibitors

The inhibitory activity of **MI-1904** and its analogs was assessed against a panel of serine proteases. The data, summarized in the table below, showcases the potency (K_i , inhibition constant) and selectivity of these compounds. Lower K_i values indicate greater inhibitory potency.

Compound	Matriptase K_i (nM)	TMPRSS2 K_i (nM)	Thrombin K_i (nM)	Factor Xa K_i (nM)
MI-1904	Data not explicitly found for MI-1904, but kinetic measurements have been performed. It is a potent inhibitor.	K_i value has been determined, noted as a potent inhibitor.	Kinetic measurements have been performed.	Kinetic measurements have been performed.
MI-1903	Potent	Potent	Data not specified	Data not specified
MI-485	Data not specified	Data not specified	Data not specified	Data not specified
MI-1900	Potent	Potent	Data not specified	Data not specified

Note: While specific K_i values for **MI-1904** were not found in the public literature, its inclusion in studies with other potent analogs and its noted antiviral effects suggest strong inhibitory activity. The research indicates that kinetic measurements for **MI-1904** against this panel of proteases have been conducted, and the compound is described as a potent inhibitor.

Specificity and Selectivity Profile

A key challenge in the development of matriptase/TMPRSS2 inhibitors is achieving high selectivity over other homologous serine proteases to minimize off-target effects. The 3-amidinophenylalanine scaffold has been systematically modified to enhance this selectivity. For instance, subtle structural changes, such as the addition of a fluoro substituent on the biphenyl

side chain in **MI-1904** compared to MI-1903, can significantly impact metabolic stability and potentially selectivity.

Studies on this class of compounds have demonstrated that rational, structure-based design can yield inhibitors with high affinity for matriptase and strong selectivity against thrombin. While some inhibitors also show selectivity against Factor Xa, it is generally less pronounced than that observed for thrombin.

Antiviral Activity

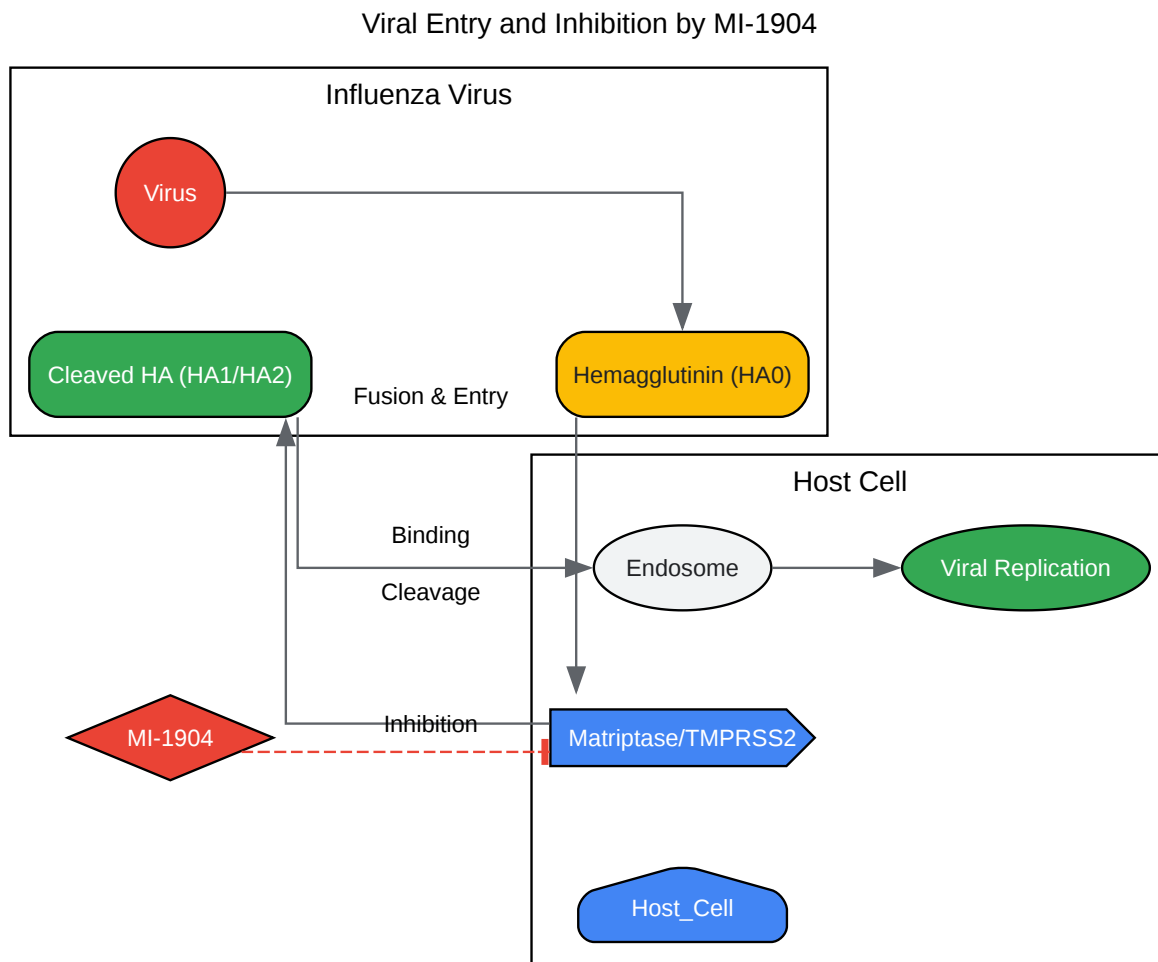
MI-1904 has demonstrated notable antiviral activity against influenza A virus subtypes H1N1 and H9N2. The antiviral effect is attributed to the inhibition of host protease-mediated cleavage of the viral hemagglutinin (HA) protein, a critical step for viral entry into host cells.

Antiviral Efficacy of Related Inhibitors

Compound	Virus Strain	Antiviral Effect
MI-463	H1N1 & H9N2	Effective inhibition at 20 and 50 μ M
MI-1900	H1N1	Effective inhibition at 20 and 50 μ M
MI-485	H9N2	Pronounced reduction in viral replication at 20 and 50 μ M
MI-1904	H9N2	Pronounced reduction in viral replication at 20 and 50 μ M

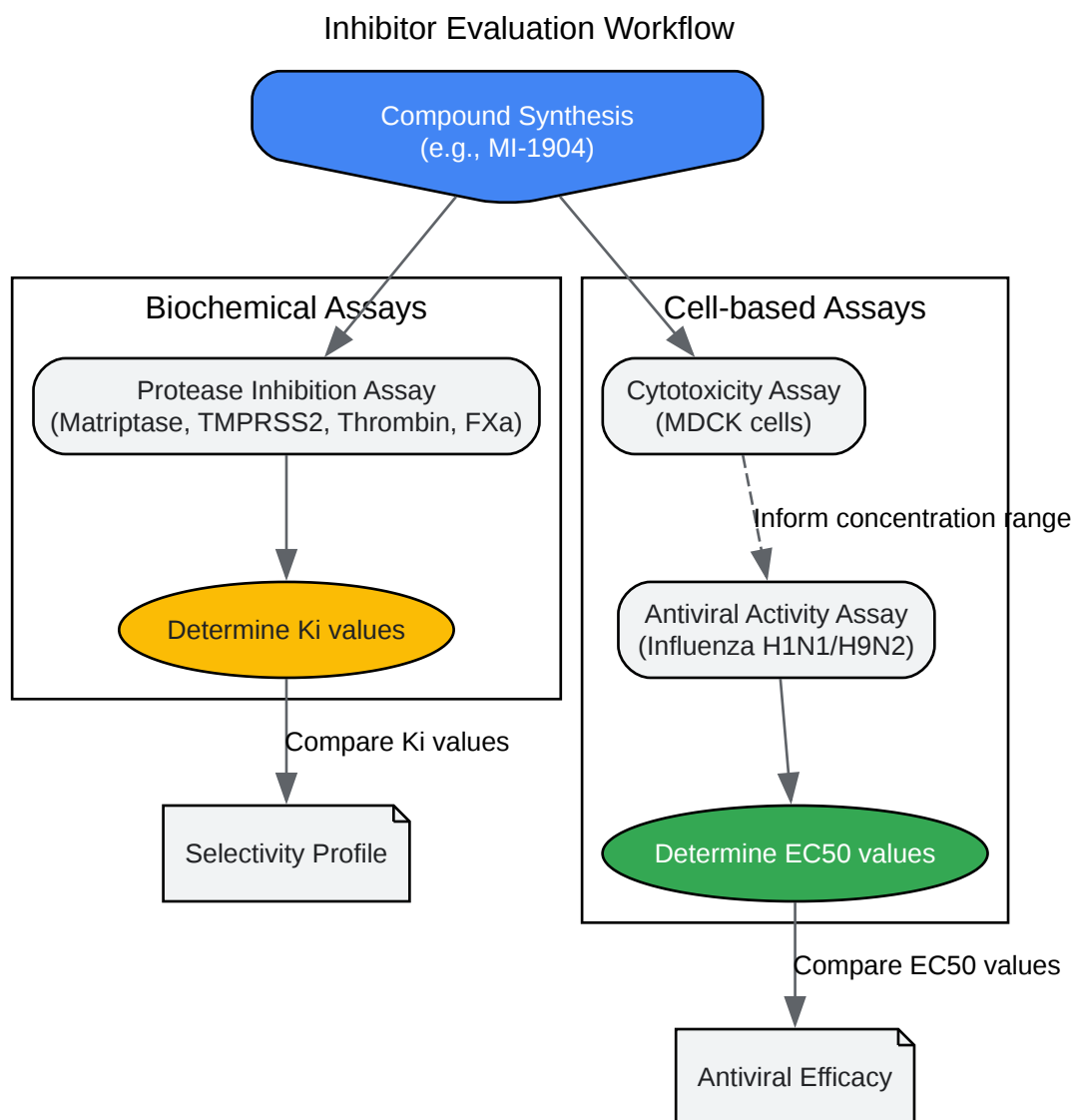
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the viral entry pathway targeted by **MI-1904** and the general workflow for assessing inhibitor efficacy.



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Caption: Influenza virus entry pathway and the inhibitory action of **MI-1904**.



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Caption: General experimental workflow for evaluating **MI-1904**'s efficacy.

Experimental Protocols

Serine Protease Inhibition Assay

Objective: To determine the inhibitory constant (K_i) of **MI-1904** and its analogs against matriptase, TMPRSS2, thrombin, and Factor Xa.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant human matriptase, TMPRSS2, bovine thrombin, and Factor Xa are used. Specific chromogenic or fluorogenic substrates for each enzyme are prepared (e.g., Boc-Gln-Ala-Arg-pNA for matriptase).
- **Assay Buffer:** Assays are typically performed in a Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0) at 37°C.
- **Inhibitor Preparation:** Inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations for the assay.
- **Kinetic Measurement:** The reaction is initiated by adding the enzyme to a mixture of the substrate and the inhibitor in a cuvette or microplate well.
- **Data Analysis:** The rate of substrate cleavage is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. IC₅₀ values are determined by non-linear regression, and K_i values are calculated using the Cheng-Prusoff equation ($K_i = IC_{50} / (1 + [S]/K_m)$), where [S] is the substrate concentration and K_m is the Michaelis constant.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

Objective: To determine the half-maximal effective concentration (EC₅₀) of **MI-1904** against influenza A viruses.

Methodology:

- **Cell Culture:** Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer.
- **Virus Infection:** Cells are infected with a specific titer of influenza virus (e.g., H1N1 or H9N2) and incubated for a set period (e.g., 2 hours) to allow for viral adsorption.
- **Inhibitor Treatment:** The virus-containing medium is removed, and fresh medium containing serial dilutions of the test compound (e.g., **MI-1904**) is added to the cells.

- Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere to allow for viral replication and the development of cytopathic effects (CPE).
- Assessment of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of living cells. The reduction in CPE is indicative of the inhibitor's antiviral activity.
- Data Analysis: The EC₅₀ value, the concentration of the inhibitor that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of **MI-1904** that is toxic to the host cells.

Methodology:

- Cell Culture: MDCK cells are seeded in 96-well plates and grown to confluency.
- Compound Treatment: The cells are treated with various concentrations of the test compound for the same duration as the antiviral assay.
- Cell Viability Assessment: Cell viability is measured using an MTT or MTS assay.
- Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is used to evaluate the therapeutic window of the compound.

Conclusion

MI-1904 is a promising lead compound in the development of host-targeted antiviral therapies. Its potent inhibition of matriptase and TMPRSS2, coupled with a rational design approach aimed at improving selectivity, underscores its potential. Further optimization and in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. The experimental protocols provided herein offer a standardized framework for the continued evaluation of **MI-1904** and other novel serine protease inhibitors.

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